Chromium lanthanum trioxide

Description

Properties

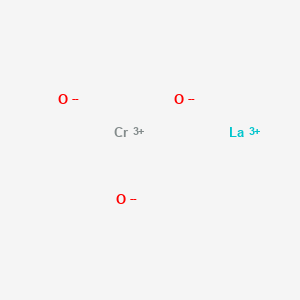

IUPAC Name |

chromium(3+);lanthanum(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.La.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYLSJDPENHSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Cr+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrLaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923254 | |

| Record name | Chromium(3+) lanthanum oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.900 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green odorless powder; [MSDSonline] | |

| Record name | Lanthanum chromite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12017-94-6 | |

| Record name | Chromium lanthanum oxide (CrLaO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium lanthanum oxide (CrLaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(3+) lanthanum oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium lanthanum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chromium Lanthanum Trioxide

Solution-Mediated Synthesis Approaches

Solution-mediated methods are favored for producing fine, homogeneous, and highly reactive powders at lower temperatures compared to traditional solid-state routes. These techniques involve the use of precursor solutions, enabling mixing at the atomic level. semanticscholar.org

Sol-Gel Synthesis Techniques

The sol-gel method is a versatile wet-chemical technique used for synthesizing LaCrO₃ nanoparticles, valued for its ability to yield materials with high purity and homogeneity. ijirct.org This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. Typically, metal nitrates, such as lanthanum nitrate (B79036) and chromium nitrate, are used as precursors. ijcrt.org

A common approach is the citrate (B86180) route, where citric acid acts as a complexing or chelating agent. ijcrt.orgbohrium.com The process begins by dissolving stoichiometric amounts of lanthanum nitrate [La(NO₃)₃] and chromium nitrate [Cr(NO₃)₃] in distilled water. Citric acid is then added to this solution. ijcrt.org The solution is heated, typically around 80°C, with constant stirring to evaporate the water, leading to the formation of a viscous, homogeneous gel. ijcrt.org This gel is then dried and subsequently calcined at elevated temperatures (e.g., 550°C to 800°C) to remove organic residues and induce crystallization of the LaCrO₃ perovskite phase. ijcrt.orgbohrium.com

Researchers have explored variations of this method, such as using pectin (B1162225) as a dispersing agent followed by freeze-drying to obtain the solid precursor before calcination. semanticscholar.org The calcination temperature has a significant effect on the crystallite size of the final product. semanticscholar.org For instance, studies have shown that LaCrO₃ powders with crystallite sizes ranging from approximately 24 to 53 nm can be obtained, depending on the specific sol-gel conditions and subsequent thermal treatment. semanticscholar.orgbohrium.com

| Precursors | Chelating/Dispersing Agent | Calcination Temperature (°C) | Resulting Crystallite Size (nm) | Reference |

| Lanthanum nitrate, Chromium nitrate | Citric Acid | 550 | ~13 | ijcps.org |

| La(NO₃)₃·6H₂O, Cr(NO₃)₃·9H₂O | Pectin | 600 - 800 | 24 - 27 | semanticscholar.org |

| Lanthanum nitrate, Chromium nitrate | Citric Acid | Not specified | 29 - 53 (for Zn-doped LaCrO₃) | bohrium.com |

| Lanthanum nitrate, Chromium nitrate (Y-doped) | Not specified | 550 | ~25 | researchgate.net |

Co-precipitation Methods

Co-precipitation is a straightforward and cost-effective technique for synthesizing perovskite nanoparticles. thaiscience.infovjst.vn The method involves the simultaneous precipitation of multiple cations from a common solution through the addition of a precipitating agent. youtube.com This ensures a high degree of homogeneity in the resulting precursor powder. ut.ac.ir

For the synthesis of LaCrO₃, aqueous solutions of lanthanum and chromium salts (typically nitrates) are mixed in the desired stoichiometric ratio. A precipitating agent, such as ammonium (B1175870) carbonate or sodium hydroxide (B78521), is then added to the solution, causing the metal hydroxides or carbonates to precipitate out simultaneously. vjst.vnut.ac.ir The pH of the solution is a critical parameter that influences the composition and properties of the final product. ut.ac.ir

After precipitation, the solid precursor is separated from the solution by filtration, washed thoroughly to remove any residual ions, and dried. vjst.vn The final step is calcination at a high temperature to decompose the precursor and form the crystalline LaCrO₃ perovskite phase. ut.ac.ir The choice of precipitating agent and the calcination temperature are key factors that determine the phase purity and particle morphology of the synthesized powder. ut.ac.ir This method is advantageous due to its simplicity and scalability for producing ultrafine particles with a uniform distribution. ijirct.orgut.ac.ir

Hydrothermal and Solvothermal Routes

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. rsc.orgacs.org This method is effective for producing highly crystalline, phase-pure LaCrO₃ powders without the need for post-synthesis high-temperature calcination. warwick.ac.uk The reactions are typically carried out in a sealed vessel, such as an autoclave. warwick.ac.uk

In a typical hydrothermal synthesis of LaCrO₃, precursors like amorphous mixed-metal hydroxides are treated at temperatures ranging from 240°C to over 300°C. rsc.orgwarwick.ac.uk The alkalinity of the solution is a crucial factor; for instance, a high concentration of potassium hydroxide (KOH) (e.g., ≥ 8 mol dm⁻³) is often necessary to facilitate the formation of pure LaCrO₃. rsc.org The use of different precipitants like NaOH, NH₄OH, and urea (B33335) also influences the characteristics of the final product. scirp.org The resulting powders often consist of submicrometer particles with a narrow size distribution. rsc.orgwarwick.ac.uk

A variation of this technique is the continuous hydrothermal flow synthesis (CHFS), where reactants are continuously pumped into a heated zone. This method has been used to produce phase-pure, cube-shaped LaCrO₃ submicron particles (around 639 nm) in supercritical water at 410°C and 28 MPa with a very short reaction time of about 34 seconds. acs.org

| Method | Precipitants/Medium | Temperature (°C) | Particle Size/Crystallite Form | Reference |

| Hydrothermal | KOH (≥ 8 M) | 240 - 260 | 1–3 µm | rsc.org |

| Hydrothermal | KOH | 100 - 230 | ~100 nm | scirp.org |

| Hydrothermal | Water | >300 | Submicrometer particles | warwick.ac.uk |

| CHFS | Supercritical water | 410 | ~639 nm (cube-shaped) | acs.org |

Combustion Synthesis, including Microwave-Assisted Auto-Combustion

Combustion synthesis is a rapid, energy-efficient method that utilizes a self-sustaining exothermic reaction between an oxidizer (metal nitrates) and an organic fuel. rasayanjournal.co.inchem-soc.si This process, also known as auto-combustion, can produce fine, crystalline LaCrO₃ powders in a very short time, often within minutes. rasayanjournal.co.in

In this method, stoichiometric amounts of lanthanum nitrate and chromium nitrate are mixed with a fuel such as glycine, citric acid, or urea. rasayanjournal.co.inchem-soc.siresearchgate.net The mixture is heated, typically on a hot plate or in a furnace, to evaporate the water and form a viscous gel. rasayanjournal.co.in Upon reaching the ignition temperature (e.g., 160-180°C for a glycine-nitrate mixture), the gel undergoes a highly exothermic, self-sustaining combustion reaction. rasayanjournal.co.in This rapid release of energy and a large volume of gases facilitates the formation of voluminous, nanocrystalline LaCrO₃ powder and helps prevent the formation of hard agglomerates. chem-soc.si

The fuel-to-oxidant ratio is a critical parameter that influences the combustion temperature and reaction time, thereby affecting the phase purity, particle size, and morphology of the final product. chem-soc.si A variation of this technique involves using microwave irradiation to initiate the combustion of a precursor complex, which can produce nano-perovskite LaCrO₃ (6-14 nm) in as little as 10 minutes. chemrevlett.com

| Fuel | Ignition/Reaction Temperature (°C) | Key Findings | Reference |

| Glycine | 160 - 180 | Formation of pure LaCrO₃ within five minutes; surface area of 3.0 m²/g. | rasayanjournal.co.in |

| Citric Acid | Not specified | Fuel/oxidant ratio and packing determine temperature, reaction time, and phase formation. Surface area 8.8-13 m²/g. | chem-soc.si |

| Urea | Not specified | Process involves thermal decomposition of urea and nitrates, followed by reactions between their decomposition products. | researchgate.net |

| Glycine | 500 (for ignition) | Crystalline LaCrO₃ formed in all combustion regimes (SCS, VCS, SHS). | nih.gov |

Precipitation Methods

Precipitation is a fundamental technique for synthesizing inorganic materials from solution. orientjchem.org In the context of chromium oxide synthesis, it typically involves adding a precipitating agent like ammonia (B1221849) to an aqueous solution of a chromium salt (e.g., chromium sulfate) to precipitate chromium hydroxide. orientjchem.org This precipitate is then filtered, washed, dried, and calcined at a high temperature (e.g., 600°C) to form the final oxide nanoparticles. orientjchem.org While distinct from co-precipitation, where multiple ions are precipitated together, this method can be adapted for mixed oxides, although maintaining stoichiometry can be more challenging.

Solid-State Reaction Techniques

The solid-state reaction, or "calcining" method, is the traditional approach for preparing multicomponent oxides like LaCrO₃. chem-soc.si This technique involves the direct reaction of solid precursors at high temperatures. iaea.org

The process typically begins with the intimate mixing of precursor powders, such as lanthanum oxide (La₂O₃) and chromium oxide (Cr₂O₃), in the desired stoichiometric ratio. iaea.org The mixture is thoroughly ground to increase the contact area between the reactants. The homogenized powder is then subjected to repeated cycles of high-temperature calcination, often at temperatures of 1695 K (1422°C) or higher, with intermediate grinding steps. iaea.org

The high temperatures are necessary to overcome the kinetic barriers and facilitate the diffusion of ions between the solid particles to form the desired perovskite phase. iaea.org While this method is straightforward, it has several drawbacks, including the need for high temperatures and long reaction times, potential for incomplete reaction and impurity phases, and the production of powders with large particle sizes and low surface areas. chem-soc.si

Conventional High-Temperature Solid-State Reactions

The solid-state reaction method is a traditional and widely used technique for synthesizing polycrystalline ceramics like Chromium Lanthanum Trioxide. This approach involves intimately mixing solid precursors, typically oxides or salts of lanthanum and chromium, and then calcining the mixture at high temperatures for extended periods to facilitate the diffusion of ions and the formation of the desired perovskite phase.

The choice of precursors and the calcination temperature significantly influence the final product's characteristics, such as phase purity and crystallite size. For instance, single-phase LaCrO₃ can be formed at temperatures ranging from 900 °C to 1500 °C. researchgate.net Research has shown that increasing the calcination temperature generally leads to an increase in the crystallite size of the resulting powder. researchgate.net For example, LaCrO₃ synthesized via a gelatin method exhibited an increase in crystallite size from 19.72 nm to 36.32 nm when the calcination temperature was raised from 800 °C to 1000 °C. researchgate.net

| Precursors | Calcination Temperature (°C) | Resulting Phase/Crystallite Size | Reference |

|---|---|---|---|

| La(NO₃)₃·nH₂O, Co(NO₃)₂·6H₂O, KOH | 800 | Single-phase LaCoO₃ | researchgate.net |

| Lanthanide nitrates and chromium nitrate with gelatin | 800 | Orthorhombic LaCrO₃, 19.72 nm | researchgate.net |

| Lanthanide nitrates and chromium nitrate with gelatin | 1000 | Orthorhombic LaCrO₃, 36.32 nm | researchgate.net |

| La₂O₃, Cr₂O₃ (with Ca doping) | 1200 | Single-phase La₀.₆₇Ca₀.₃₃CrO₃ | researchgate.net |

| La₂O₃, Cr₂O₃ | 1400 | Single-phase LaCrO₃ | researchgate.net |

Pyrolysis of Precursor Compounds

Pyrolysis involves the thermal decomposition of precursor compounds, often organometallic complexes or gels, to form the desired oxide. This method offers advantages over conventional solid-state reactions, including better stoichiometric control, higher purity, and the formation of nanocrystalline powders at lower temperatures.

One approach is the decomposition of a heterobimetallic precursor, such as La[Cr(C₂O₄)₃]·10H₂O. chemrevlett.com Using microwave irradiation, this complex can be decomposed to form pure, nanocrystalline LaCrO₃ with an average particle size of about 16 nm in just 10 minutes. chemrevlett.com Another effective technique is combustion synthesis, which utilizes a self-sustaining exothermic reaction. In this method, metal nitrates (lanthanum nitrate and chromium nitrate) are mixed with an organic fuel like glycine. rasayanjournal.co.in Upon heating to approximately 180°C, the mixture undergoes rapid combustion, yielding nanocrystalline LaCrO₃ powder with a particle size of around 16 nm in a matter of minutes. rasayanjournal.co.in Spray pyrolysis is another variant where a solution of precursors is atomized into a hot reactor, leading to the formation of fine, spherical powders. osti.gov

| Precursor Type | Heating Method | Temperature (°C) | Resulting Particle Size | Reference |

|---|---|---|---|---|

| La(NO₃)₃·6H₂O, Cr(NO₃)₃·9H₂O, Glycine | Combustion Synthesis | 160-180 | ~16 nm | rasayanjournal.co.in |

| La[Cr(C₂O₄)₃]·10H₂O complex | Microwave Decomposition | N/A | ~16 nm | chemrevlett.com |

| Pechini-derived organometallics | Spray Pyrolysis | High Temperature | Fine, spherical powders | osti.gov |

Melt-Quenching for Chromium Lanthanum Oxide Containing Glasses

Melt-quenching is the most common technique for producing glasses. stanfordmaterials.com The process involves melting a mixture of raw materials at high temperatures to form a homogeneous liquid, followed by rapid cooling to prevent crystallization, thus locking the material in an amorphous, glassy state. stanfordmaterials.comyoutube.com This method is widely used for creating various oxide glasses, including those containing lanthanum oxide, which is known to enhance properties like the refractive index, chemical durability, and thermal stability. stanfordmaterials.comgoogle.com

While the melt-quenching technique is well-established for numerous glass systems, including lanthanum aluminosilicates and borates, specific research detailing the synthesis of a glass system based primarily on chromium lanthanum oxide via this method is not prominent in the available literature. researchgate.netmdpi.com The general process, however, would involve melting appropriate precursors at high temperatures (e.g., 1300-1450°C) and then rapidly quenching the melt. youtube.commdpi.com

Advanced Thin Film and Nanomaterial Deposition

For applications in microelectronics and as protective coatings, this compound is often required in the form of thin films. Advanced deposition techniques provide precise control over film thickness, composition, and crystal orientation.

Molecular Beam Epitaxy

Molecular Beam Epitaxy (MBE) is a sophisticated vacuum deposition technique that allows for the growth of high-quality, single-crystal thin films with atomic-layer precision. mit.eduyoutube.com The process involves the evaporation of constituent elements (like lanthanum and chromium) from thermal sources onto a heated crystalline substrate in an ultra-high vacuum environment. mit.eduaip.org

Stoichiometric, epitaxial LaCrO₃ films have been successfully grown on TiO₂-terminated Strontium Titanate (SrTiO₃) (001) substrates using MBE. The growth occurs in a layer-by-layer fashion, which preserves the smooth step-terrace structure of the substrate. aip.orgarxiv.org This method yields structurally excellent, coherently strained films with a critical thickness exceeding 500 Å. aip.org The process parameters are meticulously controlled to achieve the desired film quality. aip.orgarxiv.org

| Parameter | Value | Reference |

|---|---|---|

| Substrate | TiO₂-terminated SrTiO₃(001) | aip.orgarxiv.org |

| Substrate Temperature | 650 ± 50 °C | aip.org |

| Oxidant | Molecular Oxygen (O₂) | aip.org |

| O₂ Partial Pressure | ~6 × 10⁻⁸ Torr | aip.org |

| Growth Mode | Layer-by-layer | aip.orgarxiv.org |

| Resulting Film | Epitaxial, single-crystal | aip.orgarxiv.org |

Magnetron Sputtering

Magnetron sputtering is a versatile physical vapor deposition (PVD) technique used to deposit a wide range of materials, including complex oxides. mdpi.com In this process, a target of the desired material is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off and deposited onto a substrate. For compound materials, reactive sputtering is often used, where a metallic target is sputtered in the presence of a reactive gas like oxygen. mdpi.com

Thin films of La-Cr-O have been deposited on stainless steel substrates using radio frequency (RF) magnetron sputtering. drexel.eduresearchgate.net Typically, the films as-deposited at ambient temperature are amorphous. researchgate.net A post-deposition annealing step at high temperature is required to induce crystallization into the desired perovskite structure. For example, annealing at 700°C for one hour can transform the amorphous film first into a monoclinic LaCrO₄ phase and subsequently into the final orthorhombic LaCrO₃ perovskite phase. drexel.eduresearchgate.net This phase transformation can result in the formation of a nano-structured, self-assembled dendritic surface morphology. drexel.edu

| Parameter | Condition | Reference |

|---|---|---|

| Deposition Technique | RF Magnetron Sputtering | drexel.eduresearchgate.net |

| Substrate | Stainless Steel | drexel.eduresearchgate.net |

| As-Deposited Film State | Amorphous | drexel.eduresearchgate.net |

| Post-Annealing Temperature | 700 °C - 1073 K (800 °C) | drexel.eduresearchgate.net |

| Final Crystalline Phase | Orthorhombic LaCrO₃ Perovskite | drexel.eduresearchgate.net |

Cathodic Electrodeposition

Cathodic electrodeposition is a cost-effective, solution-based method for fabricating oxide coatings. researchgate.net The process involves applying a negative potential to a conductive substrate immersed in an aqueous or non-aqueous solution containing precursor metal salts. researchgate.netchemicaldynamics.net This causes positively charged ions to migrate to the cathode (the substrate) and deposit onto its surface, typically as hydroxides or other precursor species. researchgate.net A subsequent heat treatment is then necessary to convert the precursor coating into the final oxide phase.

Adhesive LaCrO₃ perovskite coatings have been successfully prepared on stainless steel substrates using this method. researchgate.net The process begins with the co-deposition of a La-Cr hydroxide precursor film from an aqueous solution. The composition of the bath and the electrochemical parameters, such as pH and current density, are critical for obtaining a uniform and compact coating. researchgate.net Following deposition, the precursor film is heat-treated in air at around 800°C to form the crystalline LaCrO₃ perovskite phase. researchgate.netresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Stainless Steel | researchgate.netresearchgate.net |

| Bath Composition | 0.03 M La(CH₃COO)₃ + 0.03 M CrCl₃ + 0.03 M Na₃C₆H₅O₇ | researchgate.net |

| Optimal pH | 2.7 | researchgate.net |

| Optimal Current Density | 1 mA cm⁻² | researchgate.net |

| Deposited Precursor | Amorphous La-Cr Hydroxide | researchgate.net |

| Heat Treatment | 800 °C in air | researchgate.netresearchgate.net |

Laser Direct Deposition Additive Manufacturing (for related alloys)

Laser Direct Deposition (LDD), a form of additive manufacturing, is utilized for fabricating materials such as iron-chromium alloys with lanthanum-containing compounds. In this process, a laser beam creates a melt pool on a substrate, into which powder material is fed. youtube.com The movement of the laser beam relative to the component builds up a layer. youtube.com This technique can be used to apply thin, high-quality coatings of various metals. youtube.com

Research into iron-chromium alloys manufactured by LDD has shown that the addition of lanthanum oxide (La₂O₃) significantly improves the material's properties. mdpi.comnih.govresearchgate.net The inclusion of nano-scale lanthanum oxide leads to a more uniform microstructure and significant grain refinement in the alloy. mdpi.comnih.govresearchgate.net The lanthanum element readily reacts with other elements during the high-temperature laser process, forming stable compounds that can act as grain refiners. semanticscholar.org This refinement enhances the mechanical properties of the alloy, including tensile strength and wear resistance. mdpi.comnih.gov

Studies have demonstrated that adding La₂O₃ to iron-chromium alloys reduces the friction coefficient and significantly shortens the running-in period during wear tests. nih.govresearchgate.netsemanticscholar.org The wear rate of alloys containing La₂O₃ can be reduced by as much as 38%, with the primary wear mechanism shifting from a combination of adhesive and abrasive wear to predominantly abrasive wear. nih.govresearchgate.net

Table 1: Effects of Lanthanum Oxide in Laser Direct Deposition of Iron-Chromium Alloys

| Feature | Observation with La₂O₃ Addition | Reference |

| Microstructure | More uniform, significant grain refinement | mdpi.com, nih.gov, researchgate.net |

| Wear Resistance | Significantly reduced wear rate (up to 38% reduction) | nih.gov, researchgate.net |

| Friction Coefficient | Reduced to a minimum of 0.68 | nih.gov, researchgate.net |

| Wear Mechanism | Changed from adhesive/abrasive to primarily abrasive wear | nih.gov, researchgate.net |

Influence of Synthesis Parameters on Material Characteristics

The final properties of this compound are highly dependent on the parameters used during its synthesis. Factors such as calcination temperature, the chemistry of precursors, and the reaction atmosphere play a crucial role in determining the compound's phase, purity, and microstructure.

Calcination, a high-temperature heat treatment process, is a critical step in the synthesis of this compound (LaCrO₃) from its precursors. The temperature and duration of this step directly influence the phase composition and crystallinity of the final product.

For instance, heat treatment of lanthanum-chromium hydroxide precursor coatings at 600°C can result in the formation of La₂CrO₆, while increasing the temperature to 800°C leads to the formation of the desired LaCrO₃ perovskite phase. researchgate.net Another method involves the calcination of a coprecipitated LaCr(OH)₆ solid solution precursor at 850°C for 12 hours to successfully convert it to LaCrO₃. google.com The calcination temperature also affects the dispersion of chromium species; in alumina-supported chromium catalysts, higher calcination temperatures can remove surface hydroxyl groups, leading to increased thermal stability of Cr⁶⁺ species. semanticscholar.org For other perovskites like LaNiO₃, crystallization begins around 550°C, with higher calcination temperatures leading to larger grains and a stronger metal-support interaction. researchgate.net Similarly, for LaMnO₃, calcining at 800°C and 1000°C was shown to produce a single-phase orthorhombic crystal structure, eliminating impurity phases seen in the un-heated powder. researchgate.net

Table 2: Influence of Calcination Temperature on Lanthanum-Chromium Oxide Phases

| Precursor | Calcination Temperature (°C) | Duration (hours) | Resultant Phase | Reference |

| La-Cr hydroxide precursor | 600 | Not Specified | La₂CrO₆ | researchgate.net |

| La-Cr hydroxide precursor | 800 | 2 | LaCrO₃ | researchgate.net |

| LaCr(OH)₆ | 850 | 12 | LaCrO₃ | google.com |

The choice of starting materials, or precursors, is fundamental to the synthesis of this compound. Different precursor chemistries and the use of fuel or complexing agents can dictate the reaction pathway and the characteristics of the intermediate and final products.

One common method is the sol-gel process, where metal salts such as nitrates, chlorides, or acetates of lanthanum and chromium are used as precursors. google.comcitelec.org In a specific sol-gel route, metal salts are dissolved in citric acid and ethylene (B1197577) glycol; the resulting sol is dried to a gel and then calcined. google.com Here, citric acid acts as a complexing agent to ensure a homogeneous mixture of the metal cations.

Another approach is coprecipitation, which involves precipitating a mixed, isostructural solid solution of the metal hydroxides. For example, adding an aqueous nitrate solution of lanthanum and chromium ions to a sodium hydroxide (NaOH) solution precipitates a LaCr(OH)₆ gel. google.com The choice of precipitating agent significantly affects the morphology of the resulting oxide. xml-journal.net For the synthesis of related lanthanum oxide powders, precursors prepared using oxalic acid as a precipitant resulted in larger particle sizes compared to those using sodium or ammonium bicarbonate. xml-journal.net

Table 3: Precursor Systems for Lanthanum Chromite Synthesis

| Synthesis Method | Lanthanum Precursor | Chromium Precursor | Other Reagents/Agents | Reference |

| Sol-Gel | Metal salts (e.g., carbonates, hydroxides) | Metal salts (e.g., carbonates, hydroxides) | Citric acid, ethylene glycol | google.com |

| Coprecipitation | Aqueous nitrate solution | Aqueous nitrate solution | Sodium hydroxide (NaOH) | google.com |

| General | Lanthanum nitrate, chloride, or acetate | Chromium nitrate, chloride, or acetate | Not Specified | citelec.org |

The gaseous environment, particularly the oxygen partial pressure (the effective concentration of oxygen), during high-temperature synthesis and sintering has a profound impact on the stoichiometry, defect chemistry, and physical properties of chromium-containing oxides.

For chromium-alumina cermets, the oxygen partial pressure during sintering is a critical parameter. mst.edu The mechanical strength of these materials shows a strong dependence on this factor, with the maximum strength being nearly 40% higher within a specific range of oxygen partial pressure above the equilibrium pressure for chromium oxide formation. mst.edu Conversely, the fracture toughness of these cermets has an inverse relationship with the oxygen partial pressure. mst.edu

The oxygen partial pressure determines the stability of various chromium oxide species. researchgate.net For example, the oxidative vaporization of solid Cr₂O₃ to gaseous CrO₃ is a reaction whose rate is dependent on the 3/4 power of the oxygen pressure. nasa.gov In other oxide systems like TiO₂, the amount of oxygen during synthesis dictates the concentration of oxygen vacancies, which in turn influences the material's magnetic and electronic properties. arxiv.org A lower partial pressure of oxygen generally leads to a higher concentration of oxygen vacancies. arxiv.org This principle is broadly applicable to complex oxides, where oxygen vacancies can be created or annihilated depending on the surrounding atmosphere, thereby altering the material's properties.

Table 4: Effect of Oxygen Partial Pressure on Chromium-Containing Materials

| Material System | Parameter | Effect of Increasing Oxygen Partial Pressure | Reference |

| Chromium-Alumina Cermets | Flexural Strength | Increases to a maximum, then likely decreases | mst.edu |

| Chromium-Alumina Cermets | Fracture Toughness | Decreases | mst.edu |

| Solid Cr₂O₃ | Vaporization Rate (to CrO₃ gas) | Increases | nasa.gov |

| General Oxide Systems (e.g., TiO₂) | Oxygen Vacancy Concentration | Decreases | arxiv.org |

Structural and Microstructural Characterization of Chromium Lanthanum Trioxide

Crystalline Structure Determination and Refinement

The arrangement of atoms within the LaCrO3 crystal lattice has been precisely determined using advanced diffraction methods.

X-ray diffraction (XRD) is a primary technique for investigating the crystallographic structure of LaCrO3. The resulting diffraction patterns, which show peaks of intensity at specific angles, are used to identify the crystalline phases present in a sample. chemrevlett.com Analysis of XRD patterns confirms the formation of the LaCrO3 phase, often compared against standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS), such as card no: 24-1016. chemrevlett.com

To obtain detailed structural information from the XRD data, the Rietveld refinement method is employed. wikipedia.org This technique uses a least-squares approach to fit a theoretical diffraction profile to the measured experimental data. wikipedia.org Successful refinement provides precise values for various structural parameters, including lattice parameters, atomic positions, and bond lengths. wikipedia.orgproquest.com Numerous studies have utilized Rietveld refinement to confirm that LaCrO3 synthesized by methods like co-precipitation, sol-gel auto-combustion, and solid-state reactions forms a single-phase perovskite structure. proquest.comresearchgate.netaip.org The quality of the fit between the experimental and calculated patterns is often indicated by a goodness-of-fit parameter (χ²), with values close to unity suggesting an excellent match. proquest.com

Chromium Lanthanum Trioxide has a distorted perovskite structure at room temperature. researchgate.net The most commonly observed phase under ambient conditions is an orthorhombic crystal structure, belonging to the Pnma (or its non-standard setting Pbnm) space group. researchgate.netaip.orgmaterialsproject.orgnih.gov This orthorhombic structure is characterized by the tilting of the corner-sharing CrO₆ octahedra. materialsproject.orgmaterialsproject.org

LaCrO3 undergoes structural phase transitions at elevated temperatures or pressures. A transition from the orthorhombic phase to a rhombohedral phase with an R-3c space group occurs at approximately 540-550 K. researchgate.netwarwick.ac.uk This high-temperature structural change has been observed through variable temperature XRD studies. warwick.ac.uk A further transition from the rhombohedral to an ideal cubic perovskite structure (Pm-3m space group) is predicted to happen at temperatures above 1823 K. researchgate.netmaterialsproject.org Additionally, high pressure can also induce a phase transition; at room temperature, the orthorhombic structure transforms into the rhombohedral phase at a pressure of about 5 GPa. aps.org

| Phase | Crystal System | Space Group | Conditions |

|---|---|---|---|

| Orthorhombic | Orthorhombic | Pnma / Pbnm | Ambient Temperature and Pressure. researchgate.netmaterialsproject.org |

| Rhombohedral | Rhombohedral | R-3c | Above ~540 K or ~5 GPa. researchgate.netwarwick.ac.ukaps.org |

| Cubic | Cubic | Pm-3m | Predicted above 1823 K. researchgate.netmaterialsproject.org |

| Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) | Reference |

|---|---|---|---|---|

| 5.561 | 7.879 | 5.608 | 245.89 | materialsproject.org |

| 5.4790 | 7.7562 | 5.5161 | 234.41 | researchgate.net |

| 5.48 | 7.76 | 5.48 | 233.53 | aip.org |

Microstructural and Morphological Investigations

Microscopy techniques are essential for characterizing the size, shape, and arrangement of particles and grains in LaCrO3 materials.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of LaCrO3 powders and thin films. chemrevlett.com SEM analyses reveal that the particle characteristics are highly dependent on the synthesis route. For example, powders prepared via a sol-gel process have been described as consisting of irregularly shaped, non-spherical particles smaller than 18 µm. psecommunity.org Other sol-gel preparations have yielded uniformly distributed nanoparticles with diameters in the 35 nm to 55 nm range. researchgate.net LaCrO3 prepared by the decomposition of a complex under microwave irradiation was found to consist of separate, granular, sub-micron particles. chemrevlett.com SEM images can also reveal the porosity and surface structure of the material, which are important for applications such as in solid oxide fuel cells. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed investigation of the material's internal microstructure, crystallinity, and grain size. researchgate.net TEM studies on LaCrO3 thin films have shown that the microstructure evolves with thermal treatment. As-deposited films can be amorphous, but upon annealing, they can form nano-structured, self-assembled dendritic structures. researchgate.net The grain size in these films tends to increase with higher annealing temperatures. researchgate.net TEM, in conjunction with other analytical techniques, confirms the formation of materials with specific and often homogeneous morphological characteristics, which are influenced by the synthesis method. researchgate.net

Analysis of Nanocrystalline and Nanometric Features

This compound (LaCrO₃), a perovskite-type oxide, exhibits notable nanocrystalline and nanometric features that are significantly influenced by the synthesis methodology. Studies have demonstrated that LaCrO₃ nanoperovskite powders can be synthesized with particle diameters of approximately 20 nm. These nanoparticles are generally observed to be nearly spherical in shape. The grain sizes of these nanocrystals can be further tailored, for instance, by doping with other elements. For example, increasing the concentration of calcium doping in La₁₋ₓCaₓCrO₃ has been shown to decrease the grain size.

The synthesis conditions, particularly the calcination temperature, play a crucial role in achieving the desired crystallinity. For instance, in the synthesis of La₀.₈Ca₀.₂CrO₃, the highest degree of crystallization is obtained at a calcination temperature of 800 °C. The structural characteristics of thin films of these materials have been investigated using a variety of techniques, including X-ray diffraction and scanning electron microscopy, to confirm their nanocrystalline nature.

Formation of Self-Assembled Dendritic Structures and Porous Morphologies

The formation of complex, hierarchically ordered structures, such as self-assembled dendritic and porous morphologies, is a subject of significant interest in materials science. These structures are often composed of organized one-dimensional (1D) or two-dimensional (2D) inorganic particulates. nih.gov The self-assembly process is typically driven by mechanisms like anisotropic polycondensation or molecular recognition. nih.gov

In the context of metal oxides, these dendritic nanostructures can be synthesized through methods like sol-gel or hydrothermal routes. nih.gov For instance, dendritic structures of metal oxides can emerge from the self-assembly of specially designed species, often involving supramolecular organization. nih.gov While the specific formation of self-assembled dendritic structures in pure this compound is not extensively detailed in the provided search results, the principles of self-assembly in metal oxides are well-established. For example, hierarchically patterned macroporous structures of TiO₂, ZrO₂, and Fe₃O₄ have been fabricated through the spontaneous self-assembly of nanoparticles. nih.gov This suggests that under specific synthesis conditions, LaCrO₃ nanoparticles could also be guided to form such intricate architectures. The formation of these porous and dendritic networks can be influenced by factors such as the choice of solvents and the initial stages of the sol-gel process, which can lead to the formation of linear or branched oligomers that subsequently grow into larger structures. nih.gov

Spectroscopic Probes of Local Atomic Environment

Micro-Raman Spectroscopy

Micro-Raman spectroscopy is a powerful non-destructive technique used to investigate the local atomic environment and vibrational modes of materials. In the study of this compound and related compounds, Raman spectroscopy provides valuable insights into their structure and phase composition.

The Raman spectrum of LaCrO₃ perovskite has been documented and serves as a reference for identifying this phase. researchgate.net For instance, in the analysis of CrOₓ/La₂O₃ mixed oxides, distinct Raman peaks are used to identify the formation of various lanthanum-chromium compounds. iaea.org Specifically, strong peaks at 864, 884, 913, and 921 cm⁻¹, along with weaker peaks at 136, 180, 354, 370, and 388 cm⁻¹, have been assigned to the La₂CrO₆ phase. iaea.org

It is important to note that experimental conditions, such as laser power, can significantly affect the Raman spectra of chromium-containing compounds. For example, in the study of Cr(OH)₃ nanoparticles, laser intensities above 0.7 mW were found to induce a local heating effect, causing the transformation of Cr(OH)₃ into Cr₂O₃. sci-hub.se This highlights the sensitivity of the material to the probing laser and the need for careful control of experimental parameters to obtain accurate structural information. The main effect of increased laser power on Cr₂O₃ nanoparticles is a red shift of the primary Raman peak, which is associated with thermal expansion of the crystal and a weakening of the Cr-O bonds. sci-hub.se

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying transition metal ions like chromium in various oxidation states and coordination environments within a material.

In the context of chromium-containing materials, EPR can distinguish between different oxidation states, such as Cr³⁺ and Cr⁵⁺. scispace.com The EPR spectrum of Cr³⁺ (a d³ system) in a local cubic symmetry typically consists of a single central line in the g ≈ 1.97–1.98 range. desy.de However, in distorted environments, the spectra can be more complex. For instance, on amorphous and crystalline oxidic surfaces, two different EPR signals for Cr³⁺ ions are often observed: a broad signal (β-signal) around g ≈ 2, attributed to clustered or isolated octahedral Cr³⁺, and another signal (δ-signal) with features in the g = 3.5-5.5 range, indicating a highly distorted Cr³⁺ octahedron. scispace.com

Mononuclear Cr⁵⁺ ions (a d¹ system) typically exhibit a γ-signal with g-values around 2. scispace.com The symmetry of this signal can provide information about the local coordination, being axial on alumina (B75360) and silica-alumina supports, and rhombic on silica (B1680970) and mordenite. scispace.com Studies on chromium-doped lanthanum oxychloride (LaOCl) have shown that chromium can be incorporated predominantly in the 5+ oxidation state, giving a resonance at g = 1.964 with a well-resolved hyperfine structure from interactions with neighboring lanthanum nuclei. desy.de Subsequent treatment in a reducing atmosphere can lead to the transformation of Cr⁵⁺ to Cr³⁺. desy.de It's important to note that EPR is generally not suitable for detecting chromium ions with an even number of electrons at room temperature. desy.de

Phase Transformation Studies

Temperature-Induced Structural Phase Transitions

This compound undergoes well-defined structural phase transitions as a function of temperature. At room temperature, LaCrO₃ typically possesses an orthorhombic crystal structure. researchgate.net As the temperature is increased, it undergoes a phase transition to a rhombohedral structure at approximately 260 °C. researchgate.net Further heating leads to another transition, transforming the rhombohedral phase into a cubic structure at temperatures above 1000 °C. researchgate.net

These phase transitions have been investigated using techniques such as high-temperature X-ray diffraction (HT-XRD) and differential scanning calorimetry (DSC). researchgate.net DSC measurements show an endothermic peak corresponding to the orthorhombic-to-rhombohedral transition in the range of 236-290 °C. researchgate.net Another endothermic peak observed between 1000-1300 °C is associated with the transition from the rhombohedral to the cubic phase. researchgate.net The co-existence of these different structural phases and the variation in the proportion of each polymorph with temperature have been reported in both air and reducing atmospheres (3%H₂–Ar). researchgate.net

The sintering temperature during the synthesis of LaCrO₃-based ceramics can also induce structural transitions, highlighting the interplay between synthesis conditions and the resulting crystal structure.

Table of Temperature-Induced Phase Transitions in LaCrO₃

| Temperature Range (°C) | Initial Phase | Final Phase |

| ~260 | Orthorhombic | Rhombohedral |

| >1000 | Rhombohedral | Cubic |

Decomposition Pathways of Related Ternary Oxides (e.g., LaCrO4)

In the lanthanum-chromium-oxygen system, several ternary oxides exist where chromium is in a higher valence state than in the perovskite LaCrO₃. The thermal stability of these compounds is a critical factor in the synthesis and phase purity of this compound. Upon heating, these oxides undergo decomposition, typically resulting in the formation of the more stable LaCrO₃. The decomposition pathways for prominent related ternary oxides, such as Lanthanum Chromate(V) (LaCrO₄), are detailed below.

Research has identified three primary ternary oxides in the La-Cr-O system containing chromium in higher oxidation states (V or VI): LaCrO₄, La₂Cr₃O₁₂, and La₂CrO₆. researchgate.netresearchgate.netresearchgate.net Each of these compounds exhibits a distinct decomposition pathway upon heating, generally involving the loss of oxygen and the formation of more thermodynamically stable phases. researchgate.netresearchgate.netresearchgate.net

The thermal decomposition of LaCrO₄, which has a monazite-type crystal structure, results in the formation of perovskite-type lanthanum chromite (LaCrO₃). researchgate.netplu.mx This transformation is an essential step in various synthesis routes for LaCrO₃. The decomposition reaction proceeds with the elimination of oxygen. researchgate.net The reported decomposition temperature for LaCrO₄ in air is approximately 936 K (663 °C). researchgate.netresearchgate.net Some studies have noted this decomposition occurs over a range of 650-850°C. researchgate.net

The decomposition pathway can be represented by the following reaction:

2LaCrO₄(s) → 2LaCrO₃(s) + O₂(g)

Another related ternary oxide, La₂Cr₃O₁₂, decomposes upon heating to form a mixture of LaCrO₄ and chromium(III) oxide (Cr₂O₃). researchgate.netresearchgate.netresearchgate.net This decomposition occurs in air at a lower temperature than that of LaCrO₄, at approximately 880 K (607 °C). researchgate.netresearchgate.net

The third compound, La₂CrO₆, decomposes to yield LaCrO₃ and lanthanum oxide (La₂O₃), also with the loss of oxygen. researchgate.netresearchgate.netresearchgate.net This oxide is the most thermally stable of the three, with a decomposition temperature in air of about 1056 K (783 °C). researchgate.netresearchgate.net

The decomposition processes for these related ternary oxides are summarized in the table below.

Table 1: Decomposition Data for La-Cr-O Ternary Oxides

| Compound | Formula | Decomposition Products | Decomposition Temperature (in Air) |

|---|---|---|---|

| Lanthanum Chromate(V) | LaCrO₄ | LaCrO₃ + O₂ | 936 (±3) K / 663 °C researchgate.netresearchgate.net |

| La₂Cr₃O₁₂ | LaCrO₄ + Cr₂O₃ | 880 (±3) K / 607 °C researchgate.netresearchgate.net |

These decomposition pathways are crucial for understanding the phase relationships in the La-Cr-O system and for controlling the synthesis conditions to obtain pure, single-phase this compound (LaCrO₃). For instance, the formation of LaCrO₄ as an intermediate phase has been observed during the synthesis of LaCrO₃ from certain precursors; its subsequent decomposition at higher temperatures is a necessary step to yield the desired perovskite structure. researchgate.net

Electronic Structure and Electrical Transport Phenomena in Chromium Lanthanum Trioxide

Band Structure Engineering and Band Gap Analysis

The electronic structure of Chromium Lanthanum Trioxide (LaCrO₃) is a critical determinant of its physical and chemical properties, influencing its application in devices such as solid oxide fuel cells and sensors. bezmialem.edu.tr A key feature of its electronic structure is the band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. This section details the experimental and theoretical determination of this fundamental property, explores computational models of its electronic band structure, and discusses methods for tuning the band gap through strategic elemental doping.

Determination of Direct and Indirect Band Gaps

The band gap of LaCrO₃ has been determined through various experimental and theoretical methods, leading to a range of reported values. These variations can be attributed to differences in synthesis methods, sample purity, crystallinity, and the specific measurement or calculation techniques employed.

Experimental measurements using UV-Vis spectroscopy have reported the optical band gap of pure LaCrO₃ to be approximately 3.4 eV. bezmialem.edu.tr Other studies, however, suggest a lower optical band gap, with values decreasing from 3.1 eV to 2.33 eV upon doping. acs.org First-principles calculations based on density functional theory (DFT) have provided further insight, suggesting that LaCrO₃ is a semiconductor with a band gap of around 2.7 eV or 2.8 eV. rsc.org

Theoretical investigations have also addressed the nature of the band gap, debating whether it is direct or indirect. Some DFT calculations indicate a direct band gap at the Γ point in k-space with a value of about 2.65 eV. sapub.org Conversely, other studies using different computational approaches (PBE+U and HSE06) have identified a fundamental indirect band gap, with the valence band maximum (VBM) and conduction band minimum (CBM) located at different points in the Brillouin zone. acs.org One such study found a direct ground-state band gap of 2.62 eV for antiferromagnetic cubic LaCrO₃. acs.org The close energy levels between the direct and indirect transitions suggest that both are significant in determining the material's optical and electronic properties.

| Reported Band Gap (eV) | Method | Type | Source |

|---|---|---|---|

| 3.4 | UV-Vis Spectroscopy | Optical | bezmialem.edu.tr |

| 3.1 | DFT Modeling | Optical | acs.org |

| 2.81–3.12 | Reflectance UV–vis spectrophotometry | Optical | acs.org |

| 2.7 - 2.8 | First-principles calculations | - | rsc.org |

| 2.65 | DFT (GGA+U) | Direct | sapub.org |

| 2.62 | First-principles simulations | Direct | acs.org |

Theoretical Calculations of Electronic Band Structures (e.g., Density Functional Theory)

Density Functional Theory (DFT) has been instrumental in elucidating the electronic band structure of LaCrO₃. Various computational approaches within DFT, such as the generalized gradient approximation with a Hubbard U correction (GGA+U) and hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE), have been employed to accurately model the effects of electron correlation, which are significant in transition metal oxides. sapub.orgarxiv.org

DFT modeling results indicate that for pure LaCrO₃, the valence band maximum is primarily composed of hybridized Cr-3d and O-2p orbitals, with minor contributions from La-5d states. acs.org The conduction band minimum is predominantly formed by unoccupied Cr-3d states. acs.org The choice of parameters within the DFT calculations, such as the Hubbard U value (which accounts for on-site Coulombic interactions), significantly influences the predicted band gap. rsc.org For instance, a U value of 3 eV for the Cr 3d electrons has been shown to provide excellent agreement between the calculated band gap (2.7 eV) and experimental observations. rsc.org

Calculations using the GGA+U method with a U value of 3.12 eV have predicted a direct band gap of 2.65 eV at the Γ symmetry point. sapub.org These calculations also suggest that the effective masses of electrons and holes are similar, which is a desirable characteristic for balanced charge transport in semiconductor applications. sapub.org The G-type antiferromagnetic ordering of the Cr³⁺ ions is a crucial aspect that is incorporated into these theoretical models to accurately reflect the material's ground state. rsc.org

Strategies for Band Gap Tuning via Elemental Substitution (e.g., Strontium doping)

The band gap of LaCrO₃ can be intentionally modified, or "tuned," through elemental substitution, which involves replacing a fraction of the Lanthanum (A-site) or Chromium (B-site) ions with other elements (dopants). This technique is a cornerstone of band gap engineering, allowing for the tailoring of the material's optical and electrical properties for specific applications.

Substituting the trivalent La³⁺ ions with divalent alkaline earth metals like Strontium (Sr²⁺) or Calcium (Ca²⁺) is a common strategy. acs.orgnih.gov This process, known as A-site doping, introduces holes into the system to maintain charge neutrality, which typically leads to the formation of Cr⁴⁺ ions from Cr³⁺ ions. This modification of the chromium oxidation state alters the electronic structure and generally results in a reduction of the band gap. acs.orgnih.gov Studies have shown a decrease in the optical band gap from a range of 2.81–3.12 eV with increased Sr²⁺ or Ca²⁺ substitution. acs.orgacs.orgresearchgate.net

B-site doping, where Cr³⁺ ions are replaced by other transition metals, is another effective method for band gap tuning. Doping with elements such as Cobalt (Co), Palladium (Pd), and Iridium (Ir) has been shown to lower the band gap of LaCrO₃ from 3.4 eV to as low as 2.66 eV. bezmialem.edu.tr Similarly, doping with Zinc (Zn) or Iron (Fe) has also been reported to cause a significant drop in the band gap. nih.gov These substitutions introduce new energy levels within the band structure, effectively narrowing the energy gap between the valence and conduction bands. acs.org

| Dopant Element | Substitution Site | Effect on Band Gap | Resulting Band Gap (eV) | Source |

|---|---|---|---|---|

| Strontium (Sr) | A-site (La) | Decrease | 2.81–3.12 (range with increasing substitution) | acs.orgacs.orgresearchgate.net |

| Calcium (Ca) | A-site (La) | Decrease | 2.81–3.12 (range with increasing substitution) | acs.org |

| Cobalt (Co) | B-site (Cr) | Decrease | Down to 2.66 | bezmialem.edu.tr |

| Palladium (Pd) | B-site (Cr) | Decrease | - | bezmialem.edu.tr |

| Iridium (Ir) | B-site (Cr) | Decrease | Down to 2.66 | bezmialem.edu.tr |

| Zinc (Zn) | B-site (Cr) | Decrease | - | nih.gov |

| Iron (Fe) | B-site (Cr) | Decrease | - | nih.gov |

Electrical Conductivity and Resistivity Mechanisms

Conduction Models (e.g., Variable Range Hopping of Small Polarons, Electron-Electron/Phonon/Magnon Scattering)

The electrical conduction in LaCrO3 is predominantly governed by hopping mechanisms involving localized charge carriers. At different temperature regimes, distinct models are employed to describe the transport behavior. The small polaron hopping (SPH) model is frequently used to explain conduction, particularly at higher temperatures. researchgate.netresearchgate.netresearchgate.net In this model, charge carriers (polarons) are localized due to strong electron-phonon interactions and move by thermally activated hopping between adjacent lattice sites. researchgate.netdiva-portal.org The conduction is understood to occur through the hopping of electrons between Cr³⁺ and Cr⁴⁺ ions. acs.org

At lower temperatures, the variable range hopping (VRH) mechanism often provides a better description of the electrical conductivity. researchgate.netnih.gov This model is applicable when thermal energy is insufficient for nearest-neighbor hopping, and charge carriers instead hop to more distant sites with similar energy levels. researchgate.net

Several conduction mechanisms have been proposed for LaCrO3 and its doped variants, including overlapping large polaron tunneling (OLPT) and quantum mechanical tunneling (QMT). iku.edu.tr In some doped systems, a crossover from multiple trapping to a percolation-dominated hopping conduction has been observed. iaea.org The strong coupling between electrons and phonons is a critical factor influencing these transport properties. dtu.dkapctp.org

Metal-Insulator Transitions

Pure LaCrO3 is considered an insulator. arxiv.org However, a metal-insulator transition (MIT) can be induced through various means, such as doping or in heterostructures. core.ac.ukresearchgate.net For instance, in LaAl₁₋ₓCrₓO₃/SrTiO₃ heterostructures, a metal-insulator transition is observed that is dependent on the concentration of chromium. core.ac.ukresearchgate.net The formation of a quasi-two-dimensional electron gas (q-2DEG) at the interface, associated with Ti³⁺ states, is suppressed with increasing Cr concentration, leading to the transition. core.ac.uk

The underlying mechanism for such transitions is often linked to electronic reconstruction. In some systems, electrons that would otherwise contribute to interfacial conductivity become trapped in the Cr 3d states of the LaCrO3 overlayer, manifesting as Cr²⁺ ions and driving the system towards an insulating state. core.ac.uk Theoretical studies suggest that factors like the Hubbard interaction and charge-transfer energy are key in controlling metal-insulator transitions in transition-metal oxides. arxiv.org

Oxidation States and Charge Distribution Analysis

X-ray Photoelectron Spectroscopy (XPS) for Core Level Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and oxidation states of materials. For LaCrO3, the binding energies of the core level electrons of Lanthanum (La), Chromium (Cr), and Oxygen (O) have been extensively studied.

The La 3d spectrum typically shows doublet peaks (3d₅/₂ and 3d₃/₂) due to spin-orbit coupling, with binding energies around 835.2 eV and 851.8 eV, respectively, confirming the La³⁺ oxidation state. arxiv.org The Cr 2p spectrum also exhibits a spin-orbit split doublet (2p₃/₂ and 2p₁/₂). The Cr 2p₃/₂ peak for Cr³⁺ in LaCrO3 is reported at approximately 575.0 eV to 575.8 eV. nih.govosti.govacs.org The presence of other chromium oxidation states, such as Cr⁴⁺, Cr⁶⁺, and even Cr²⁺, can be identified by shifts and broadening of these peaks, often induced by doping or specific atmospheric treatments. core.ac.uknih.govacs.org For example, peaks for Cr³⁺/Cr⁴⁺ and Cr⁶⁺ have been observed around 572 eV and 576 eV, respectively, under certain conditions. nih.gov The O 1s peak is typically observed around 530.5 eV. arxiv.org

Table 1: Reported Core Level Binding Energies for LaCrO₃ and Related Compounds from XPS.

| Element | Core Level | Binding Energy (eV) | Compound/Condition |

|---|---|---|---|

| La | 3d₅/₂ | ~835.2 | LaCrO₃ |

| La | 3d₃/₂ | ~851.8 | LaCrO₃ |

| Cr | 2p₃/₂ | 575.0 | LaCrO₃ |

| Cr | 2p₁/₂ | 585.0 | LaCrO₃ |

| Cr | 2p₃/₂ | 575.8 | LaCrO₃ |

| Cr | 2p₃/₂ | ~572 | La₁₋ₓCaₓCrO₃ (Cr³⁺/Cr⁴⁺) |

| Cr | 2p₃/₂ | ~576 | La₁₋ₓCaₓCrO₃ (Cr⁶⁺) |

Note: Binding energies can vary slightly depending on experimental conditions and calibration.

Valence Band Electronic Structure Probes

The electronic states near the Fermi level, which constitute the valence band, are critical for determining the material's electrical and optical properties. In LaCrO3, the valence band is primarily formed by the hybridization of Cr 3d and O 2p orbitals. nih.govacs.org Density Functional Theory (DFT) calculations indicate that the valence band states are mainly contributed by Cr–3d (t₂g³) and O–2p electrons, with minor contributions from La–5d electrons. nih.govacs.org The conduction band minimum is predominantly composed of Cr–3d (e_g⁰) states. acs.org Doping can significantly alter the valence band structure, for instance, by introducing new defect states above the valence band maximum, which can lead to a reduction in the material's band gap. nih.govacs.org

Dielectric Properties

The dielectric properties of LaCrO3 are characterized by its response to an external electric field, which is quantified by the dielectric constant.

Dielectric Constant Measurements

The dielectric constant of LaCrO3 exhibits a strong dependence on frequency and temperature. nih.govaip.org Typically, the dielectric constant is high at low frequencies and decreases as the frequency increases. researchgate.netnih.govresearchgate.netaip.org This behavior is attributed to the different types of polarization mechanisms active in the material. researchgate.net At low frequencies, dipoles have sufficient time to align with the applied electric field, resulting in a high dielectric constant. researchgate.net As the frequency rises, the dipoles can no longer follow the rapid field oscillations, leading to a drop in the dielectric constant. researchgate.net

The dielectric constant also generally increases with rising temperature. nih.gov For instance, in one study, the dielectric constant of a pure LaCrO3 sample at 1.0 Hz increased from approximately 10⁴ at -100 °C to 3 x 10⁷ at 100 °C. nih.gov Doping can significantly influence the dielectric constant. For example, doping with Iridium has been shown to decrease the dielectric constant, a phenomenon linked to a reduction in Cr⁶⁺ ions that contribute to space charge polarization. nih.govrsc.org Conversely, doping with Cobalt has been found to enhance the dielectric constant. aip.org A distinct dielectric anomaly has also been observed near the antiferromagnetic transition temperature of approximately 290 K, suggesting a coupling between the dielectric response and the magnetic structure. aip.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lanthanum Aluminate |

| Strontium Titanate |

| Lanthanum Chromite |

| Iridium doped Lanthanum Chromite |

Photoconductive Behavior

This compound (LaCrO3), a perovskite-type semiconductor, exhibits notable photoconductive properties, which have been the subject of scientific investigation. The material's response to light is fundamentally linked to its electronic structure, particularly its band gap, which dictates the energy required to generate charge carriers upon illumination.

The optical band gap of this compound is a key parameter influencing its photoconductive behavior. Research has shown that the band gap of LaCrO3 thin films can be influenced by factors such as epitaxial strain. For instance, the band gap of bulk LaCrO3 is reported to be approximately 3.4 eV, while thin films have shown values of 3.39 eV and 3.65 eV depending on the substrate-induced strain. Another study determined the band gap energy of LaCrO3 films to be 3.47 eV.

In the context of photoelectrochemical applications, the photocurrent density serves as a crucial metric of a material's ability to convert light into electrical current. While specific, detailed data on the intrinsic photoconductivity of pure LaCrO3 remains the subject of ongoing research, a study investigating a series of n-type perovskite oxides, which included lanthanum chromite, reported a collective photocurrent density of 0.54 mA/cm².

The photoconductive properties of LaCrO3 are also linked to the behavior of photogenerated charge carriers—electrons and holes. The efficiency of photoconductivity can be enhanced by processes that limit the recombination of these charge carriers. One such method that has been explored is the creation of oxygen vacancies in the LaCrO3 lattice through a controlled chemical reduction process. These vacancies can act as traps for charge carriers, thereby retarding the electron-hole recombination rate and enhancing the material's photocatalytic performance.

Below is a data table summarizing the reported optoelectronic properties of this compound.

| Property | Reported Value(s) | Notes |

| Onset of Electrical Conductivity | ~4.8 eV | Corrected value from combined experimental and theoretical studies. researchgate.net |

| Optical Band Gap | ~3.4 eV (bulk) | |

| 3.39 eV - 3.65 eV (thin films) | Value is dependent on substrate-induced strain. | |

| 3.47 eV (thin films) | ||

| Photocurrent Density | 0.54 mA/cm² | Reported for a group of n-type perovskite oxides including LaCrO3. |

Magnetic Ordering and Spin Dynamics in Chromium Lanthanum Trioxide

Magnetic Phase Transitions

The primary magnetic transition in chromium lanthanum trioxide is from a high-temperature paramagnetic state to a low-temperature antiferromagnetic state. arxiv.org This transition is characterized by the ordering of the magnetic moments of the Cr³⁺ ions.

This compound is fundamentally a G-type antiferromagnet, meaning that each magnetic chromium ion is surrounded by six nearest neighbors with antiparallel spins. aip.org Above a critical temperature, the thermal energy is sufficient to overcome the magnetic ordering, and the material behaves as a paramagnet. In this state, the magnetic moments are randomly oriented.

As the temperature decreases, a transition to an ordered antiferromagnetic state occurs. However, due to a slight canting of the antiferromagnetically ordered Cr³⁺ spins, a weak ferromagnetic moment is observed. arxiv.org This phenomenon arises from the Dzyaloshinsky-Moriya interaction in the distorted perovskite structure. Therefore, the transition is more accurately described as a paramagnetic to canted antiferromagnetic (weakly ferromagnetic) transition. The sharp increase in magnetization near the transition temperature is a characteristic feature of this weak ferromagnetism. arxiv.org

For a purely ferromagnetic material, the transition temperature from the ferromagnetic to the paramagnetic state is known as the Curie temperature (Tc). However, for an antiferromagnetic material like this compound, this transition point is referred to as the Néel temperature (TN).

The Néel temperature for bulk this compound is consistently reported to be approximately 290 K. arxiv.orgaip.org This value can be determined from the peak in the temperature derivative of the field-cooled (FC) magnetization curve or the sharp jump in the magnetization versus temperature plot. A Curie-Weiss fit of the magnetic susceptibility in the paramagnetic region suggests a dominant antiferromagnetic ordering, often with a very large negative Weiss temperature, indicating strong antiferromagnetic interactions. arxiv.org

Several factors can influence the Néel temperature of this compound:

Doping: The substitution of other elements at either the lanthanum or chromium sites can significantly alter the magnetic transition temperature. For instance, doping with manganese (Mn) has been shown to favor ferromagnetic ordering and reduce the transition temperature. aip.org

Pressure: The application of external pressure can also affect the crystal structure and, consequently, the magnetic ordering and the Néel temperature. aps.org

Particle Size: In nanocrystalline forms of the material, the magnetic properties and transition temperature can differ from the bulk material due to surface effects and finite-size scaling.

Magnetization Characteristics

The magnetization of this compound has been studied as a function of both temperature and applied magnetic field, providing insights into its magnetic structure.

Temperature-dependent magnetization measurements are typically performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions. The ZFC curve is measured by cooling the sample in the absence of a magnetic field and then measuring the magnetization while heating in a small applied field. The FC curve is measured by cooling the sample in the presence of the same magnetic field.

For this compound, the ZFC and FC magnetization curves show a distinct divergence below the Néel temperature, which is characteristic of systems with magnetic anisotropy and weak ferromagnetism. A sharp increase in magnetization is observed around 290 K, corresponding to the onset of the canted antiferromagnetic ordering. arxiv.org

Field-dependent magnetization (M-H) curves measured below the Néel temperature exhibit a hysteresis loop, confirming the presence of a ferromagnetic component. However, the magnetization does not saturate even at high applied magnetic fields, which is consistent with the underlying antiferromagnetic ordering of the spins. arxiv.org

The coercive field (Hc) is a measure of the magnetic field required to reduce the magnetization of a material to zero after it has been magnetized to saturation. It is a key parameter obtained from the M-H hysteresis loop.

For this compound, the coercive field is non-zero below the Néel temperature, providing further evidence for the weak ferromagnetic nature of the material. The coercive field and the remanent magnetization (Mr), which is the magnetization at zero applied field, show a significant increase below the Néel temperature. This behavior reflects the contribution of the uncompensated magnetic moments from the canted spin structure. arxiv.org

The table below summarizes the magnetic parameters for a bulk polycrystalline LaCrO₃ sample.

| Temperature (K) | Remanent Magnetization (Mr) (emu/g) | Coercive Field (Hc) (Oe) |

| 50 | ~0.025 | ~1000 |

| 100 | ~0.020 | ~800 |

| 150 | ~0.015 | ~600 |

| 200 | ~0.010 | ~400 |

| 250 | ~0.005 | ~200 |

Note: The values in this table are approximate and are based on graphical data from scientific literature for illustrative purposes.

Magnetoresistance Phenomena

Magnetoresistance is the property of a material to change its electrical resistance in response to an applied magnetic field. While colossal magnetoresistance (CMR) is a well-known phenomenon in related perovskite manganites, there is limited specific research available on the magnetoresistance properties of pristine this compound. The electronic and magnetic properties of Mn-doped LaCrO₃ suggest the possibility of a double-exchange type mechanism, which is often associated with magnetoresistance. aip.org However, detailed studies focusing solely on the magnetoresistance of undoped this compound are not extensively reported.

Giant Magnetoresistance in Substituted this compound Systems

The phenomenon of giant magnetoresistance (CMR) is a significant feature in perovskite oxides, most notably in manganite-based compounds like (La,Ca)MnO₃. This effect is characterized by a drastic decrease in electrical resistivity under an applied magnetic field, particularly near the material's magnetic ordering temperature. While extensively studied in manganites, the exploration of CMR in substituted this compound (LaCrO₃) systems is less mature. However, the underlying physics of double-exchange and electron-phonon coupling that drives CMR in manganites provides a framework for understanding potential magnetoresistive effects in analogous chromium-based systems.

In manganites, the substitution of trivalent lanthanum with a divalent cation such as calcium or strontium introduces mixed Mn³⁺/Mn⁴⁺ valence states, which is crucial for the double-exchange mechanism that facilitates both ferromagnetism and metallic conductivity. Similarly, substitutions in LaCrO₃ could potentially induce mixed valence states in chromium, a key requirement for analogous transport properties. For instance, hole doping through A-site substitution in compositionally complex perovskite oxides has been shown to tune the magnetic phase and anisotropy. aps.org

Research on related manganite systems, such as La₀.₆₇Ca₀.₃₃₋ₓSrₓMnO₃, has demonstrated that the magnetoresistive properties are highly dependent on the polycrystalline nature of the material, with spin-dependent scattering at grain boundaries playing a crucial role in the low-field magnetoresistance. dtu.dk In these materials, colossal magnetoresistance is observed near the Curie temperature. dtu.dk While direct and extensive data on giant magnetoresistance in substituted LaCrO₃ is not as readily available, the principles derived from manganite studies suggest that appropriate doping to create mixed valence states could be a pathway to inducing significant magnetoresistance in chromium-based perovskites. The table below summarizes key findings in related manganite systems that could inform future research into this compound.

| Compound System | Key Findings |

| La₀.₆₇Ca₀.₃₃₋ₓSrₓMnO₃ | Polycrystalline nature and grain boundaries significantly influence magnetotransport properties. Colossal magnetoresistance is observed near the Curie temperature. dtu.dk |

| (La₀.₆Dy₀.₁)Sr₀.₃MnO₃ | Exhibits a large magnetocaloric effect associated with the ferromagnetic-paramagnetic transition, suggesting strong magneto-responsive properties. researchgate.net |

| La₀.₅Nd₀.₁₅Ca₀.₃₅MnO₃ | Shows a semiconductor-metal transition temperature close to the Curie temperature and possesses high magnetoresistance. researchgate.net |

This table presents data from related manganite compounds to illustrate the principles of giant magnetoresistance in perovskite oxides, which could be applicable to substituted this compound systems.

Correlation with Electrical Transport Properties

A strong correlation exists between the magnetic ordering and electrical transport properties in this compound and its derivatives. At high temperatures, in its paramagnetic state, LaCrO₃ typically behaves as a semiconductor. As the temperature is lowered below the Néel temperature (Tₙ), the onset of magnetic ordering influences the electronic band structure and, consequently, the material's resistivity.

In perovskite manganites like La₀.₆Sr₀.₄MnO₃, a transition from a paramagnetic semiconductor to a ferromagnetic metallic state is observed at low temperatures. nih.gov This behavior is explained by the double-exchange model, where the hopping of e₉ electrons between Mn³⁺ and Mn⁴⁺ ions is facilitated by parallel alignment of their core spins, thus linking ferromagnetism with metallic conductivity. nih.gov Conversely, the superexchange mechanism, which often leads to antiferromagnetic ordering, is associated with insulating behavior. nih.gov

The following table outlines the general correlation between magnetic state and electrical behavior in perovskite oxides, which is applicable to this compound.

| Magnetic State | Typical Electrical Behavior | Dominant Mechanism (in relevant systems) |

| Paramagnetic | Semiconductor/Insulator | - |

| Ferromagnetic | Metallic | Double-Exchange |

| Antiferromagnetic | Insulator | Superexchange |

This table provides a generalized overview of the relationship between magnetic ordering and electrical properties in perovskite oxides.

Theoretical Descriptions of Magnetic Interactions

Exchange Interactions and Spin Configurations

The primary magnetic ordering in this compound is G-type antiferromagnetism, which arises from the superexchange interaction between neighboring Cr³⁺ ions mediated by the intervening O²⁻ ions. aps.orgaip.org In this configuration, each Cr³⁺ spin is aligned antiparallel to its six nearest neighbors. aps.org The orthorhombic crystal structure of LaCrO₃, with its tilted CrO₆ octahedra, leads to a canting of the antiferromagnetically ordered spins. arxiv.orgarxiv.org This slight misalignment from perfect antiparallelism results in a net, albeit weak, ferromagnetic moment. arxiv.orgarxiv.org

The dominant magnetic contribution stems from the antisymmetric Cr³⁺–O–Cr³⁺ superexchange interaction. aip.org The Goodenough-Kanamori rules predict the nature of this interaction based on the orbital overlap. For Cr³⁺ (with a d³ electronic configuration), the t₂₉ orbitals are half-filled, and the superexchange interaction through the p-orbitals of oxygen is strongly antiferromagnetic.

In more complex systems, such as (LaCrO₃)ₘ/SrCrO₃ superlattices, the interplay between different magnetic orderings can arise. For instance, the G-type antiferromagnetic ordering of LaCrO₃ can be preserved, while interfaces may exhibit charge ordering with Cr³⁺ and Cr⁴⁺ ions, leading to interesting magnetic configurations. rsc.org The competition between superexchange and double-exchange mechanisms becomes crucial in such mixed-valence systems. rsc.org

Crystal Field Effects and Spin-Orbit Coupling in Chromium and Lanthanide Ions

In this compound, the Cr³⁺ ions are situated in an octahedral environment created by the surrounding six O²⁻ ions. This crystalline environment gives rise to crystal field effects, which lift the degeneracy of the d-orbitals. The d-orbitals split into a lower-energy t₂₉ triplet and a higher-energy e₉ doublet. For Cr³⁺ (d³), the three d-electrons occupy the t₂₉ orbitals with parallel spins, resulting in a high-spin state, in accordance with Hund's rule.